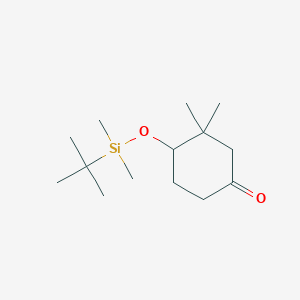

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone

Descripción general

Descripción

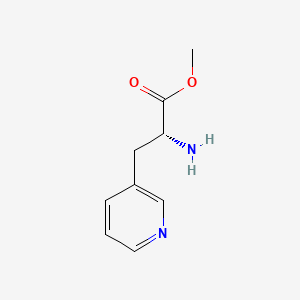

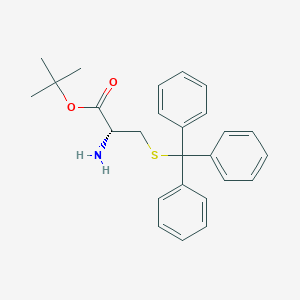

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone is a chemical compound with the molecular formula C12H24O2Si . It is used in various chemical reactions and has been mentioned in the context of laboratory chemicals .

Molecular Structure Analysis

The molecular weight of 4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone is 236.38 g/mol . The SMILES string representation of the molecule is [H]C(=O)c1ccc(OSi©C©©C)cc1 .Chemical Reactions Analysis

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It also reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers .Physical And Chemical Properties Analysis

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone has a refractive index of n20/D 1.5110 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.957 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

The compound is used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This process involves an SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . The resulting intermediate undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .

Fluorescent Materials

Triazolopyridine derivatives, which can be synthesized using this compound, have applications in the creation of fluorescent materials . These materials are known to form polynuclear complexes with different metal ions .

Medicinal Chemistry

In medicinal chemistry, the compound has been used in the synthesis of Ca2+ channel inhibitors, blockers of α1-adrenoreceptors, and neural nitric oxide synthase inhibitors .

Treatment and Prevention of Disorders of the Nervous System

Partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which can be synthesized using this compound, has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system .

Treatment of Hematological Malignancies

The compound has also been researched during the elaboration of a selective cyclin-dependent kinase-9 inhibitor, which was developed for the treatment of hematological malignancies .

Construction of Bicyclic Fused Triazolium Ionic Liquids

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

Mecanismo De Acción

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone involves the formation of a pentavalent silicon center, which is permitted due to hybridization with the vacant d-orbitals of silicon . The formation of the strong Si-F bond is the driving force for a fast cleavage .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. Immediately call a poison center or doctor/physician .

Propiedades

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2Si/c1-13(2,3)17(6,7)16-12-9-8-11(15)10-14(12,4)5/h12H,8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOKHDNDXNAPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCC1O[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)

![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)